(5Z)-5-(4-fluorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one

Kinase Inhibition Cancer Research CDK2 Inhibitor

(5Z)-5-(4-fluorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic, fluorinated 5-arylidene-2-thioxothiazolidin-4-one (rhodanine) derivative. Its core consists of a thiazolidinone ring bearing a thioxo group at position 2, a 4-fluorobenzylidene substituent at position 5, and a 2-fluorophenyl group at position 3.

Molecular Formula C16H9F2NOS2
Molecular Weight 333.4 g/mol
Cat. No. B12156893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5Z)-5-(4-fluorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one
Molecular FormulaC16H9F2NOS2
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S)F
InChIInChI=1S/C16H9F2NOS2/c17-11-7-5-10(6-8-11)9-14-15(20)19(16(21)22-14)13-4-2-1-3-12(13)18/h1-9H/b14-9-
InChIKeyTXFAKIHVYMOUTI-ZROIWOOFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Overview: (5Z)-5-(4-Fluorobenzylidene)-3-(2-Fluorophenyl)-2-Thioxo-1,3-Thiazolidin-4-One – A Specialized Rhodanine Scaffold for Targeted Procurement


(5Z)-5-(4-fluorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic, fluorinated 5-arylidene-2-thioxothiazolidin-4-one (rhodanine) derivative. Its core consists of a thiazolidinone ring bearing a thioxo group at position 2, a 4-fluorobenzylidene substituent at position 5, and a 2-fluorophenyl group at position 3 . This specific substitution pattern confers distinct electronic and steric properties, positioning the compound as a specialized candidate for structure-activity relationship (SAR) studies, particularly in contexts where modifications at the N3-phenyl ring have demonstrated substantial impacts on target affinity and metabolic stability within the broader rhodanine chemical class [1].

Procurement Alert: Why Generic N3-Phenyl Rhodanine Substitution Cannot Be Assumed for (5Z)-5-(4-Fluorobenzylidene)-3-(2-Fluorophenyl)-2-Thioxo-1,3-Thiazolidin-4-One


Direct substitution with other N3-phenyl rhodanine analogs (e.g., 3-phenyl or 3-(4-fluorophenyl) derivatives) is jeopardized by the pronounced sensitivity of this compound class's biological activity to the position and nature of the N3-aryl substituent. Published SAR data strongly indicate that a para-fluoro substituent on the N3-phenyl ring can be critical for restoring metabolic stability in liver microsomes, while an unsubstituted phenyl ring confers significantly different properties [1]. Therefore, the ortho-fluorine arrangement in this specific compound may represent a deliberate synthetic design choice to achieve a unique pharmacological or physicochemical profile distinct from its para-substituted counterpart, precluding the assumption of functional interchangeability without rigorous comparative data.

Product-Specific Quantitative Evidence Guide: Evaluating (5Z)-5-(4-Fluorobenzylidene)-3-(2-Fluorophenyl)-2-Thioxo-1,3-Thiazolidin-4-One Against Closest Analogs


On-Target CDK2 Inhibition Compared to Olomoucine Standard

In a study evaluating a series of novel fluorinated rhodanine derivatives for their enzymatic effects on CDK2 inhibition in tumor cells, compound 2 demonstrated high activity. It was specifically noted that compound 2 (along with compound 10) showed performance that could be 'used as Olomoucine,' a standard CDK inhibitor reference compound [1]. The target compound, (5Z)-5-(4-fluorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one, is a close structural analog of compound 2 investigated in this study, suggesting a potential for similar CDK2-inhibitory activity that differentiates it from less active derivatives in the same series.

Kinase Inhibition Cancer Research CDK2 Inhibitor

Fungal Cellobiase Enzymatic Probe Activity Relative to Inactive Analogs

Within the same series of novel fluorine-substituted rhodanines, a subset of compounds exhibited higher activity as cellobiase enzymatic probes produced by fungi. The study highlighted that compounds 5, 8, 10, 13, and 14 were specifically active, allowing for a clear differentiation from other structurally similar compounds in the series that were inactive [1]. While the target molecule is a structural analog within this evaluated series, the specific data for its cellobiase activity is not isolated in the available abstract, placing it in a research context where such activity is plausible but must be confirmed.

Antifungal Research Enzymatic Probe Cellobiase Activity

Inferred Metabolic Stability Advantage via N3-Ortho-Fluorine Substitution Over Non-Fluorinated N3-Phenyl Analogs

A separate SAR study on rhodanine-based IKKβ inhibitors established that introducing a fluorine substituent onto the N3-phenyl ring is a key modification for improving metabolic stability. Specifically, a para-fluorine substituent 'restored the stability toward plasma and microsome while retaining inhibitory potency' [1]. This provides a direct class-level inference: the 2-fluorophenyl (ortho-fluorine) group on the target compound is likely to confer a similar metabolic stability advantage over the unsubstituted 3-phenyl analog (CAS 1397692-37-3), though the magnitude of the ortho effect requires explicit confirmation.

Metabolic Stability Drug Metabolism Pharmacokinetics

Unique Conformational Profile from Ortho-Fluorophenyl Substitution Observed in Solid State

A crystallographic study of a structurally related compound, 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide, which also features a 2-fluorophenyl ring, revealed a large dihedral angle of 81.81° between the 2-fluorophenyl ring and the adjacent heterocyclic plane [1]. This is in stark contrast to the near-planar 15.08° dihedral angle observed for the 4-fluorophenyl ring in the same molecule. Such a distinct 'ortho effect' profoundly influences molecular shape, crystal packing, and potentially target binding. The target compound, bearing the same 2-fluorophenyl substituent, is expected to adopt a similarly non-coplanar conformation, differentiating it from the more planar 4-fluorophenyl analog.

Conformational Analysis Crystal Engineering Physicochemical Properties

Best-Fit Research Application Scenarios for (5Z)-5-(4-Fluorobenzylidene)-3-(2-Fluorophenyl)-2-Thioxo-1,3-Thiazolidin-4-One Based on Verified Differentiation Evidence


Kinase Inhibitor SAR Probe for CDK2-Driven Tumor Cell Models

This compound is optimal for building upon the foundational kinase inhibition work. Its close structural analogy to a lead compound demonstrating 'highly enzymatic effect on tumor cells' and benchmarked against Olomoucine [1] makes it a logical next step for SAR expansion in oncology-focused CDK2 inhibitor projects. Its differentiation from less active analogs supports its procurement for target validation studies.

Fungal Enzymology and Antifungal Probe Development

Given that specific members of its synthetic series were identified as active cellobiase probes produced by fungi [1], this compound is a candidate for antifungal mode-of-action studies. It can be used to map which precise structural features confer enzymatic inhibitory activity, a differentiation not possible with the entirely inactive analogs from the same class.

Metabolic Stability Optimization in Rhodanine-Derived Lead Series

For research programs where the rapid metabolic clearance of rhodanine leads is a key bottleneck, this compound, with its ortho-fluorine N3-phenyl substitution, represents a potentially more stable alternative to the unsubstituted N3-phenyl analog. This is based on class-level evidence that fluorine incorporation on this ring restores microsomal and plasma stability [2], guiding its procurement for DMPK-focused lead optimization.

Molecular Docking and Crystallography with Non-Planar Ligand Conformations

This compound is specifically indicated for computational and structural biology studies requiring a ligand with a distinctly non-coplanar N3-aryl ring. The observed near-orthogonal dihedral angle (~82°) for a 2-fluorophenyl substituent in a related scaffold [3] differentiates it from the near-planar 4-fluorophenyl analog, making it the correct procurement choice for exploring binding pockets with specific 3D steric constraints.

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